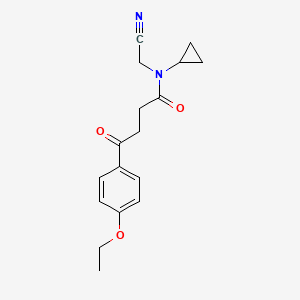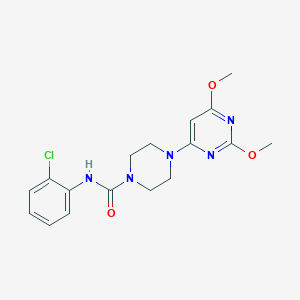![molecular formula C17H19F6N3O2 B2988945 N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2320474-35-7](/img/structure/B2988945.png)
N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring The trifluoromethyl groups contribute to the compound’s unique chemical properties, including high electronegativity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,2,2-trifluoroethylamine with piperidine to form 1-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with a suitable aldehyde or ketone to introduce the ethanediamide moiety. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used as a strong electron-withdrawing agent.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group and is used in the synthesis of photoreactive probes.
Uniqueness
N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of trifluoromethyl groups and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F6N3O2/c18-16(19,20)10-26-7-5-11(6-8-26)9-24-14(27)15(28)25-13-4-2-1-3-12(13)17(21,22)23/h1-4,11H,5-10H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTWLQCCYOWYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2988868.png)
![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)


